molecular formula C7H6N4O2 B031175 2,4(1H,3H)-Pteridinedione, 6-methyl- CAS No. 13401-19-9

2,4(1H,3H)-Pteridinedione, 6-methyl-

Cat. No. B031175
CAS RN: 13401-19-9
M. Wt: 178.15 g/mol
InChI Key: WJYWPPGNIKDDQP-UHFFFAOYSA-N
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Description

“2,4(1H,3H)-Pteridinedione, 6-methyl-” is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . It has a molecular formula of C5H7N3O2 .


Molecular Structure Analysis

The molecular structure of “2,4(1H,3H)-Pteridinedione, 6-methyl-” consists of a pyrimidine ring substituted with two carbonyl groups . The molecular weight is 141.1280 .

properties

IUPAC Name

6-methyl-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h2H,1H3,(H2,8,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWPPGNIKDDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347900
Record name 6-Methyl-2,4(1H,3H)-pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Pteridinedione, 6-methyl-

CAS RN

13401-19-9
Record name 6-Methyl-2,4(1H,3H)-pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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